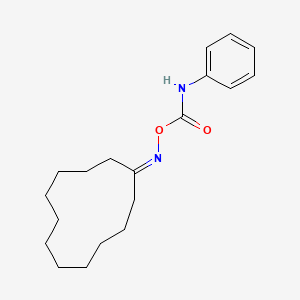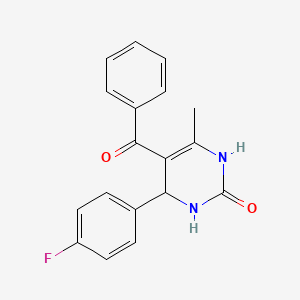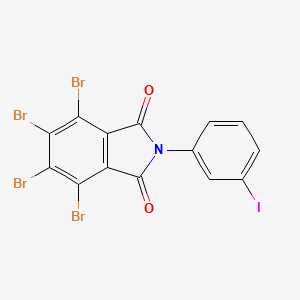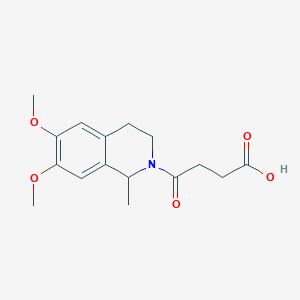
cyclododecanone O-(anilinocarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecanone O-(anilinocarbonyl)oxime (CADOC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CADOC is a white crystalline powder that is soluble in organic solvents and has a melting point of 123-125°C. It is also known as 4-(phenylamino) cyclo-dodecane-1-carboximidamide oxime.
Wirkmechanismus
The mechanism of action of CADOC is not fully understood. However, it is believed that CADOC acts as a chelating agent, forming complexes with metal ions. This property makes it useful in the determination of metal ions in solution.
Biochemical and Physiological Effects:
CADOC has been shown to have no significant toxic effects on cells and tissues. However, its effects on living organisms have not been extensively studied. Therefore, its safety for use in humans is not known.
Vorteile Und Einschränkungen Für Laborexperimente
CADOC has several advantages for use in laboratory experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for research on CADOC. One potential area of research is the development of new synthetic methods for CADOC that are more efficient and cost-effective. Another area of research is the study of the potential applications of CADOC in the field of medicine, such as its use as a diagnostic tool for metal ion imbalances in the body. Additionally, the safety and toxicity of CADOC in living organisms need to be further investigated to determine its potential for use in humans.
In conclusion, Cyclododecanone O-(anilinocarbonyl)oxime (CADOC) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CADOC in various fields.
Synthesemethoden
The synthesis of CADOC involves the reaction of cyclododecanone with aniline and hydroxylamine hydrochloride. The reaction takes place in the presence of a catalyst such as sodium acetate and acetic acid. The resulting product is then purified by recrystallization to obtain pure CADOC.
Wissenschaftliche Forschungsanwendungen
CADOC has been extensively studied for its potential applications in various fields such as organic synthesis, analytical chemistry, and biomedical research. It has been used as a reagent for the determination of various metal ions in solution. CADOC has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Eigenschaften
IUPAC Name |
(cyclododecylideneamino) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(20-17-13-11-8-12-14-17)23-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h8,11-14H,1-7,9-10,15-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUCKCULMNTSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)NC2=CC=CC=C2)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyclododecylideneamino)oxy](phenylamino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)
![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)

![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)


![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)

